Ethyl (S)-2-(benzyloxy)propionate
Overview
Description
Synthesis Analysis
Ethyl (S)-2-(benzyloxy)propionate can be synthesized through several methods. A notable approach involves the reaction of ethyl 2-acylphenoxyacetates with potassium hydroxide in dry dioxane, leading to the formation of ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates. The stereochemistry of the resulting product varies with the structure of the acyl group used in the reaction (Suzuki, 1985). Additionally, ethyl (S)-2-(benzyloxy)propionate can be prepared from ethyl (S)-lactate, showcasing a method for obtaining the ester through a series of steps, including large scale preparation amenable to optically active forms (Varelis & Johnson, 1995).
Molecular Structure Analysis
The molecular structure of ethyl (S)-2-(benzyloxy)propionate and its derivatives has been elucidated through various spectroscopic methods and sometimes confirmed by X-ray diffraction studies. These analyses reveal the compound's conformation and the spatial arrangement of its atoms, critical for understanding its reactivity and interactions with other molecules. For instance, the synthesis and structural analysis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate provided insights into its molecular structure and potential for antimicrobial and antioxidant activities (Kumar et al., 2016).
Chemical Reactions and Properties
Ethyl (S)-2-(benzyloxy)propionate undergoes various chemical reactions, highlighting its versatility in synthetic chemistry. Its reactions can lead to the formation of diverse functional groups and molecular skeletons, serving as a precursor for many synthetic targets. For example, the preparation of optically active forms from ethyl (S)-lactate and subsequent conversion into (S)-2-(benzyloxy)propanal illustrates its reactivity and the potential for producing various derivatives (Varelis & Johnson, 1995).
Scientific Research Applications
Pesticide Science : Ethyl (S)-2-(N-benzoyl-3,4-dichloroanilino)-propionate has been found effective in controlling Avena fatua in cereals. It inhibits stem elongation and prevents phytotoxic accumulation, though its selectivity varies depending on the crop and environmental conditions (Jeffcoat & Harries, 1973).
Organic Syntheses : The synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone, which can be used as a precursor for unsaturated sulfones, involves acid-catalyzed benzylation using (−)‐(S)‐2‐(Benzyloxy)Propanal (Enders, Berg & Jandeleit, 2003).
Australian Journal of Chemistry : Optically active (S)-2-(benzyloxy)propanal has been prepared from ethyl (S)-lactate, providing two alternative methods for conversion into (S)-2-(benzyloxy) propanal (Varelis & Johnson, 1995).
Chemical Intermediates : Ethyl 2-(2-ethoxy-2-oxoethoxy)-propionate has been synthesized under optimal conditions involving temperature, solvent type, and reactant ratios, yielding 58.6% (L. Shubin, 2009).
Bulletin of the Chemical Society of Japan : Ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates can be synthesized from ethyl 2-acyl-4-nitrophenoxyacetates. The resulting compounds have cis and trans isomers, depending on the synthetic method used (Tsuneo Suzuki, 1985).
Safety And Hazards
Ethyl propionate is extremely flammable and may cause serious eye irritation and respiratory irritation. It’s suspected of causing genetic effects and may cause cancer5.
Future Directions
The future directions of similar compounds often involve new applications and improvements in synthesis methods. For example, biocatalysis is being explored for the asymmetric synthesis of alkaloids6.
Please note that this information is based on related compounds and topics, and may not accurately represent “Ethyl (S)-2-(benzyloxy)propionate”. Always consult a professional for accurate information.
properties
IUPAC Name |
ethyl (2S)-2-phenylmethoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECFQHZUGDYXTN-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434887 | |
Record name | Ethyl (2S)-2-(benzyloxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-2-(benzyloxy)propionate | |
CAS RN |
54783-72-1 | |
Record name | Ethyl (2S)-2-(benzyloxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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